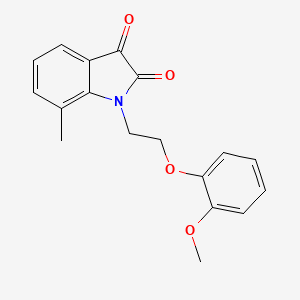
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione is a chemical compound belonging to the class of indole derivatives. This compound has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications. The molecular formula of this compound is C18H17NO4, and it has a molecular weight of 311.337.
準備方法
The synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione involves several steps. One common method includes the reaction of 2-(2-methoxyphenoxy)ethanamine with 7-methylindole-2,3-dione under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the process . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as screening different solvents and bases, to improve yield and efficiency . The use of advanced techniques and equipment in industrial settings can further enhance the production process.
化学反応の分析
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, leading to the formation of new derivatives with unique properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: The compound is used as a building block for the synthesis of other indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in cancer research, the compound may target specific signaling pathways involved in cell growth and survival .
類似化合物との比較
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione can be compared with other similar compounds, such as other indole derivatives, to highlight its uniqueness. Some similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Compared to these compounds, this compound exhibits unique chemical properties and biological activities that make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-6-5-7-13-16(12)19(18(21)17(13)20)10-11-23-15-9-4-3-8-14(15)22-2/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOLJBUIOJMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
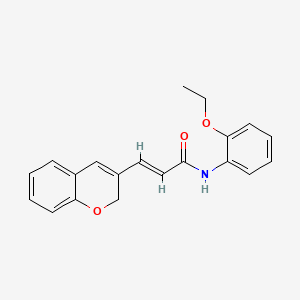
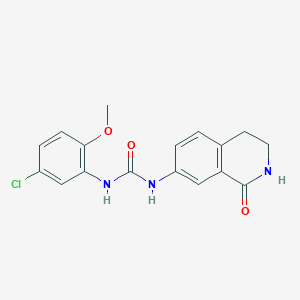
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)
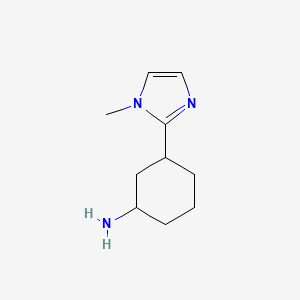
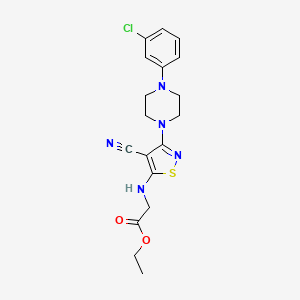
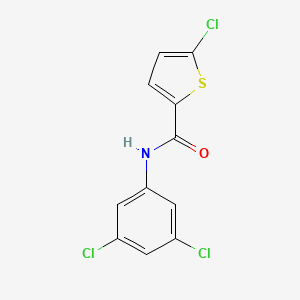
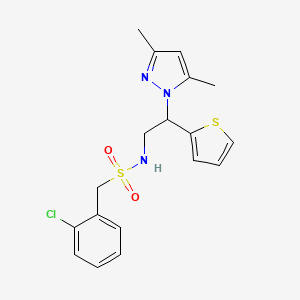
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)
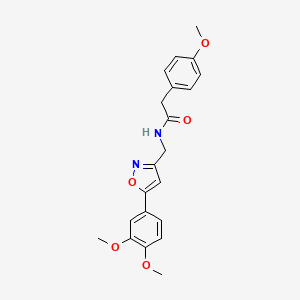
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2766928.png)
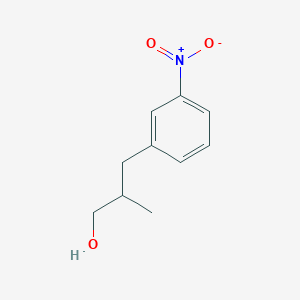
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2766935.png)
